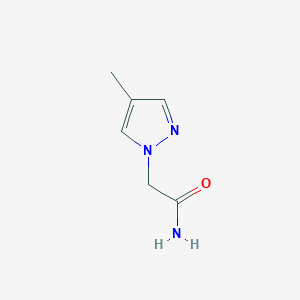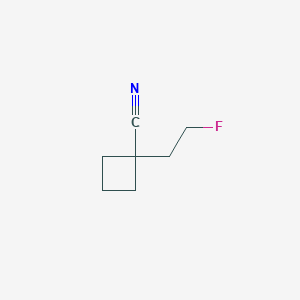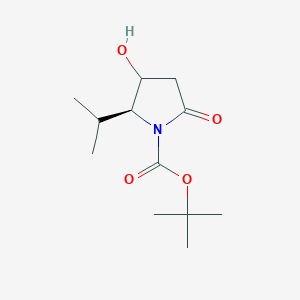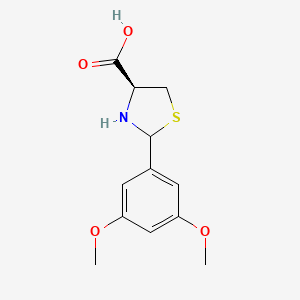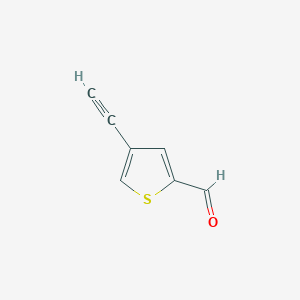
6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
6-Fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one (6F8N3,4DHQ) is a synthetic compound that has been studied extensively in the past few decades in order to understand its chemical, biochemical, and physiological properties. 6F8N3,4DHQ is a member of the quinolinone family, which are nitrogen-containing compounds that are found naturally in plants. 6F8N3,4DHQ has been used in scientific research to study its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study demonstrated a synthetic method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones, related to 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one. This method is useful for creating various derivatives of this compound, highlighting its versatility in chemical synthesis (Rádl & Chan, 1994).
Biological and Pharmacological Activities
Platelet Aggregation Inhibition : Research on 7-nitro-3,4-dihydroquinoline-2(1H)-one derivatives (a category including 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one) revealed their potential as platelet aggregation inhibitors. This indicates a promising avenue for developing new treatments for cardiovascular diseases (Iyobe et al., 2001).
Immunobiological Efficacy and Immunotoxicity : A study on the immunobiological efficacy and immunotoxicity of a fluoroquinolone derivative closely related to 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one showed significant growth inhibition of cancer cells, indicating its potential in cancer therapy and immunomodulation (Jantová et al., 2018).
Antibacterial Properties : A study exploring new 8-nitrofluoroquinolone models, closely related to 6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one, investigated their antibacterial properties, finding significant activity against gram-positive and gram-negative strains, highlighting its potential in developing new antibiotics (Al-Hiari et al., 2007).
Eigenschaften
IUPAC Name |
6-fluoro-8-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-6-3-5-1-2-8(13)11-9(5)7(4-6)12(14)15/h3-4H,1-2H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAKJRPZAXKJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-8-nitro-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




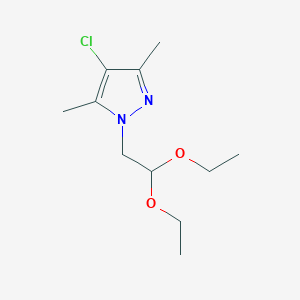
acetic acid](/img/structure/B1393714.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)
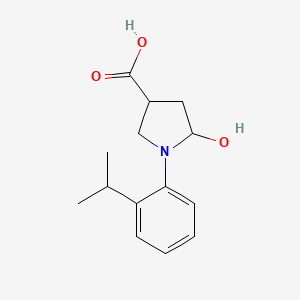
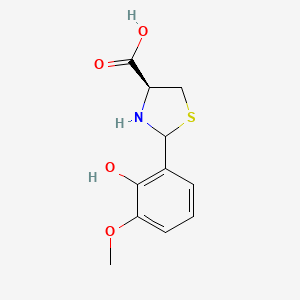

![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
